Cas no 2172243-11-5 (4-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)spiro3.3heptan-2-ylformamido}-2-hydroxybutanoic acid)

4-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)spiro[3.3]heptan-2-ylformamido}-2-hydroxybutanoic acid is a specialized Fmoc-protected amino acid derivative featuring a spiro[3.3]heptane scaffold, which enhances conformational rigidity and steric control in peptide synthesis. The compound integrates a hydroxyl group and a carboxylic acid functionality, enabling selective modifications and further derivatization. Its structural uniqueness makes it valuable for designing constrained peptides with improved metabolic stability and binding affinity. The Fmoc group ensures compatibility with standard solid-phase peptide synthesis protocols, facilitating efficient incorporation into peptide chains. This derivative is particularly useful in medicinal chemistry and bioconjugation applications, where precise spatial orientation and stability are critical. Its well-defined stereochemistry further supports reproducible synthesis of complex peptide architectures.
4-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)spiro3.3heptan-2-ylformamido}-2-hydroxybutanoic acid structure
2172243-11-5 structure
商品名:4-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)spiro3.3heptan-2-ylformamido}-2-hydroxybutanoic acid
CAS番号:2172243-11-5
MF:C27H30N2O6
メガワット:478.536907672882
CID:5928186
PubChem ID:165580378

4-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)spiro3.3heptan-2-ylformamido}-2-hydroxybutanoic acid 化学的及び物理的性質

名前と識別子

    • 4-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)spiro3.3heptan-2-ylformamido}-2-hydroxybutanoic acid
    • 4-{[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)spiro[3.3]heptan-2-yl]formamido}-2-hydroxybutanoic acid
    • 2172243-11-5
    • EN300-1532988
    • インチ: 1S/C27H30N2O6/c30-22(23(31)32)10-13-28-24(33)27(15-26(16-27)11-5-12-26)29-25(34)35-14-21-19-8-3-1-6-17(19)18-7-2-4-9-20(18)21/h1-4,6-9,21-22,30H,5,10-16H2,(H,28,33)(H,29,34)(H,31,32)
    • InChIKey: HFZFBWMQVWQFGC-UHFFFAOYSA-N
    • ほほえんだ: O=C(C1(CC2(CCC2)C1)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)NCCC(C(=O)O)O

計算された属性

  • せいみつぶんしりょう: 478.21038668g/mol
  • どういたいしつりょう: 478.21038668g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 4
  • 水素結合受容体数: 6
  • 重原子数: 35
  • 回転可能化学結合数: 9
  • 複雑さ: 797
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 125Ų
  • 疎水性パラメータ計算基準値(XlogP): 3.6

4-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)spiro3.3heptan-2-ylformamido}-2-hydroxybutanoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1532988-10.0g
4-{[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)spiro[3.3]heptan-2-yl]formamido}-2-hydroxybutanoic acid
2172243-11-5
10g
$14487.0 2023-06-05
Enamine
EN300-1532988-2500mg
4-{[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)spiro[3.3]heptan-2-yl]formamido}-2-hydroxybutanoic acid
2172243-11-5
2500mg
$6602.0 2023-09-26
Enamine
EN300-1532988-0.1g
4-{[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)spiro[3.3]heptan-2-yl]formamido}-2-hydroxybutanoic acid
2172243-11-5
0.1g
$2963.0 2023-06-05
Enamine
EN300-1532988-10000mg
4-{[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)spiro[3.3]heptan-2-yl]formamido}-2-hydroxybutanoic acid
2172243-11-5
10000mg
$14487.0 2023-09-26
Enamine
EN300-1532988-0.5g
4-{[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)spiro[3.3]heptan-2-yl]formamido}-2-hydroxybutanoic acid
2172243-11-5
0.5g
$3233.0 2023-06-05
Enamine
EN300-1532988-2.5g
4-{[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)spiro[3.3]heptan-2-yl]formamido}-2-hydroxybutanoic acid
2172243-11-5
2.5g
$6602.0 2023-06-05
Enamine
EN300-1532988-1.0g
4-{[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)spiro[3.3]heptan-2-yl]formamido}-2-hydroxybutanoic acid
2172243-11-5
1g
$3368.0 2023-06-05
Enamine
EN300-1532988-5.0g
4-{[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)spiro[3.3]heptan-2-yl]formamido}-2-hydroxybutanoic acid
2172243-11-5
5g
$9769.0 2023-06-05
Enamine
EN300-1532988-0.25g
4-{[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)spiro[3.3]heptan-2-yl]formamido}-2-hydroxybutanoic acid
2172243-11-5
0.25g
$3099.0 2023-06-05
Enamine
EN300-1532988-250mg
4-{[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)spiro[3.3]heptan-2-yl]formamido}-2-hydroxybutanoic acid
2172243-11-5
250mg
$3099.0 2023-09-26

4-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)spiro3.3heptan-2-ylformamido}-2-hydroxybutanoic acid 関連文献

4-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)spiro3.3heptan-2-ylformamido}-2-hydroxybutanoic acidに関する追加情報

4-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)spiro[3.3]heptan-2-ylformamido}-2-hydroxybutanoic acid: A Comprehensive Overview

4-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)spiro[3.3]heptan-2-ylformamido}-2-hydroxybutanoic acid is a complex organic compound with the CAS registry number 2172243-11-5. This compound belongs to the class of amino acids, specifically featuring a hydroxyl group and a formamido substituent attached to a spiro[3.3]heptane ring system. The presence of the (9H-fluoren-9-yl)methoxycarbonyl (Fmoc) group indicates its potential use in peptide synthesis, where Fmoc serves as a protecting group for amino functionalities.

The structure of this compound is intriguing due to its spirocyclic framework, which consists of two fused three-membered rings. This spiro[3.3]heptane system is known for its rigidity and unique electronic properties, making it a valuable component in various chemical and biological applications. The Fmoc group, being a well-known protecting group in solid-phase peptide synthesis (SPPS), suggests that this compound may be utilized as an intermediate in the synthesis of more complex peptides or proteins.

Recent advancements in chemical biology have highlighted the importance of spirocyclic compounds in drug discovery and medicinal chemistry. The spiro[3.3]heptane core has been shown to exhibit interesting pharmacokinetic properties, including improved bioavailability and enhanced stability in physiological conditions. Additionally, the presence of the hydroxyl group at the second position of the butanoic acid backbone may contribute to hydrogen bonding interactions, which are crucial for molecular recognition and binding affinity in biological systems.

Research into compounds with Fmoc protecting groups has also seen significant progress, particularly in the development of novel peptide-based therapeutics. The ease of removal of the Fmoc group under mild basic conditions makes it an ideal choice for multi-step synthesis protocols, where precise control over deprotection steps is essential. This compound's design likely takes advantage of these properties, positioning it as a versatile building block in organic synthesis.

In terms of applications, 4-{2-(Fmoc-amino)spiro[3.3]heptan-2-ylformamido}-2-hydroxybutanoic acid could serve as a precursor for the synthesis of bioactive molecules with spirocyclic frameworks. Its rigid structure may impart unique stereochemical properties, making it suitable for studying enantioselective reactions or for use in asymmetric catalysis.

Moreover, the integration of Fmoc with a hydroxyl-containing amino acid backbone opens up possibilities for exploring enzyme inhibition or receptor binding studies. The combination of steric hindrance from the spirocyclic system and hydrogen bonding capabilities from the hydroxyl and formamido groups could lead to novel interactions with biological targets.

From a synthetic perspective, this compound likely involves multi-step reactions, including nucleophilic substitutions or condensations, to assemble its intricate architecture. The synthesis may also require advanced techniques such as microwave-assisted chemistry or catalytic methods to achieve high yields and purity.

In conclusion, 4-{2-(Fmoc-amino)spiro[3.3]heptan-2-ylformamido}-2-hydroxybutanoic acid represents a sophisticated molecule with potential applications in peptide synthesis, drug discovery, and chemical biology research. Its unique structural features and functional groups make it an attractive candidate for further exploration in both academic and industrial settings.

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